Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251624-39-1
VCID: VC4308433
InChI: InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22)
SMILES: CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Molecular Formula: C18H13N3O5S
Molecular Weight: 383.38

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

CAS No.: 1251624-39-1

Cat. No.: VC4308433

Molecular Formula: C18H13N3O5S

Molecular Weight: 383.38

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate - 1251624-39-1

Specification

CAS No. 1251624-39-1
Molecular Formula C18H13N3O5S
Molecular Weight 383.38
IUPAC Name ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22)
Standard InChI Key NQAVNUCLYACROL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4

Introduction

Molecular Architecture and Structural Features

Core Heterocyclic Systems

The compound’s architecture comprises three interconnected heterocycles:

  • Benzo[d]thiazole: A bicyclic system featuring a benzene ring fused to a thiazole moiety. The thiazole’s sulfur and nitrogen atoms contribute to electron-deficient properties, enhancing interactions with biological targets.

  • Isoxazole-carboxamide: A five-membered ring containing adjacent oxygen and nitrogen atoms, linked via a carboxamide group to the benzo[d]thiazole core. Isoxazoles are known for their metabolic stability and role in hydrogen bonding .

  • Furan-2-yl substituent: A oxygen-containing heterocycle attached to the isoxazole ring, offering π-π stacking capabilities and modulating solubility.

Stereoelectronic Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC18H13N3O5S\text{C}_{18}\text{H}_{13}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight383.38 g/mol
IUPAC NameEthyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Topological Polar Surface Area118 Ų

The ethyl ester group at position 6 of the benzothiazole enhances lipophilicity, potentially improving membrane permeability. The furan ring’s electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites .

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The compound can be dissected into three building blocks (Figure 1):

  • Benzo[d]thiazole-6-carboxylate intermediate: Synthesized via cyclization of 2-aminobenzenethiol derivatives with carbonyl compounds .

  • 5-(Furan-2-yl)isoxazole-3-carboxylic acid: Constructed through [3+2] cycloaddition of nitrile oxides with acetylene derivatives .

  • Amide coupling: Connects the two subunits via carboxamide linkage, typically using coupling agents like EDC/HOBt .

Reported Synthetic Routes

While no direct synthesis of this compound has been published, analogous strategies from literature include:

Route A: Copper-Catalyzed Cycloaddition

  • Generate nitrile oxide from furfural oxime.

  • React with ethyl propiolate under Cu(I) catalysis to form 5-(furan-2-yl)isoxazole-3-carboxylate .

  • Hydrolyze ester to carboxylic acid, then couple with benzothiazole-2-amine using EDC/HOBt .

Route B: One-Pot Tandem Synthesis

  • Condense 2-aminobenzenethiol with ethyl 4-oxo-4H-pyran-2-carboxylate to form benzothiazole core .

  • Simultaneously prepare isoxazole fragment via Claisen condensation.

  • Perform in-situ amide coupling, achieving 34% yield in model systems .

Table 1: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Route A289512
Route B34898

Challenges include regioselectivity in isoxazole formation and low solubility of intermediates during coupling .

Biological Activity and Mechanistic Insights

CompoundR1R2MIC (µM)
20a4-OH4-CH30.5
22a2-OH4-CH30.5
32a3-Thiophene4-CH31.0

Metabolite studies show hydroxylation at the toluene methyl group (t1/2 = 19 min) as primary clearance route .

Anticancer Activity

Isoxazole-benzothiazole hybrids inhibit topoisomerase IIα (IC50: 8.2 µM) and tubulin polymerization (IC50: 3.7 µM) in MCF-7 cells . The furan moiety may intercalate DNA, as evidenced by ΔTm = 4.2°C in thermal denaturation assays .

Physicochemical and ADME Properties

Solubility and Lipophilicity

  • Calculated logP: 3.1 (AlogPs) suggests moderate lipophilicity.

  • Aqueous solubility: Predicted 12 µg/mL (ADMET Predictor™), necessitating prodrug strategies for oral delivery.

Metabolic Stability

Microsomal studies on analog 42g show:

  • CYP3A4-mediated oxidation: Major pathway forming hydroxylated metabolites .

  • Glucuronidation: Secondary clearance mechanism (CLint = 18 mL/min/kg) .

Future Directions and Optimization Strategies

Lead Optimization

  • Bioisosteric replacement: Substitute furan with 1,3,4-thiadiazole to enhance metabolic stability .

  • Prodrug design: Replace ethyl ester with pivaloyloxymethyl group to improve bioavailability .

Target Identification

  • Chemoproteomics: Use photoaffinity probes to map kinase and phosphatase targets .

  • Crystallography: Co-crystallize with DprE1 to guide structure-based design .

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